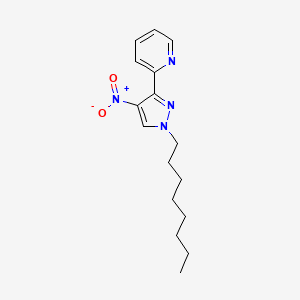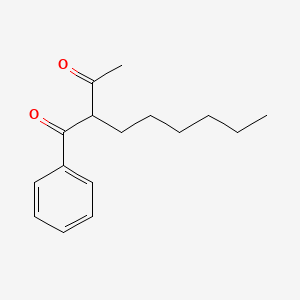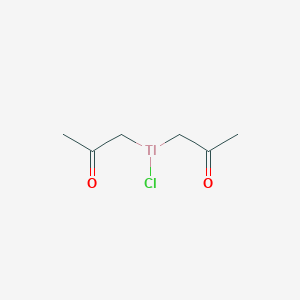
1,1'-(Chlorothallanediyl)di(propan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chlorothallanediyl)di(propan-2-one) typically involves the reaction of thallium(I) chloride with acetone under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of thallium. The general reaction can be represented as follows:
[ \text{TlCl} + 2 \text{CH}_3\text{COCH}_3 \rightarrow \text{Tl(CH}_3\text{COCH}_2\text{)}_2\text{Cl} ]
Industrial Production Methods
Industrial production of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process may also involve purification steps such as recrystallization to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Chlorothallanediyl)di(propan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) acetylacetonate, while substitution with hydroxide ions can produce thallium hydroxide derivatives .
Aplicaciones Científicas De Investigación
1,1’-(Chlorothallanediyl)di(propan-2-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use in diagnostic imaging and as a potential treatment for certain diseases.
Mecanismo De Acción
The mechanism of action of 1,1’-(Chlorothallanediyl)di(propan-2-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Thallium(I) acetate
- Thallium(I) chloride
- Thallium(III) acetate
Comparison
1,1’-(Chlorothallanediyl)di(propan-2-one) is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions compared to other thallium compounds. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and organic synthesis .
Propiedades
Número CAS |
144332-26-3 |
|---|---|
Fórmula molecular |
C6H10ClO2Tl |
Peso molecular |
353.98 g/mol |
Nombre IUPAC |
1-[chloro(2-oxopropyl)thallanyl]propan-2-one |
InChI |
InChI=1S/2C3H5O.ClH.Tl/c2*1-3(2)4;;/h2*1H2,2H3;1H;/q;;;+1/p-1 |
Clave InChI |
PYBIQKGQQDWKFW-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C[Tl](CC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)


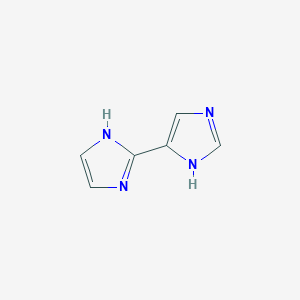

![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)

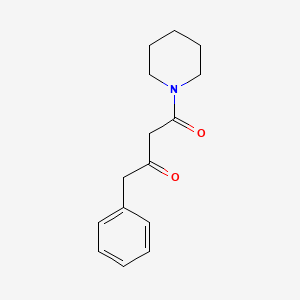
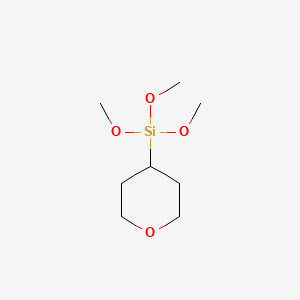
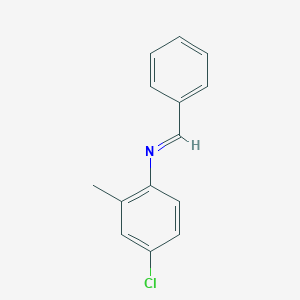
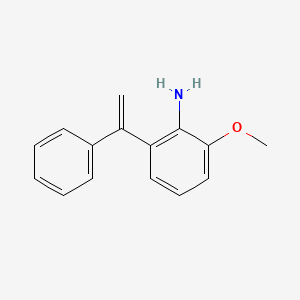
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
